1-Chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene
CAS No.: 1936191-72-8
Cat. No.: VC6038269
Molecular Formula: C10H8ClF3
Molecular Weight: 220.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936191-72-8 |
|---|---|
| Molecular Formula | C10H8ClF3 |
| Molecular Weight | 220.62 |
| IUPAC Name | 1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene |
| Standard InChI | InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2 |
| Standard InChI Key | RNNVNZKDDPGHPG-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 1-chloro-3-[1-(trifluoromethyl)cyclopropyl]benzene, reflecting its benzene core substituted at the first position with chlorine and at the third position with a cyclopropyl group containing a trifluoromethyl (-CF₃) substituent. The cyclopropane ring introduces significant steric strain due to its 60° bond angles, while the electron-withdrawing -CF₃ group enhances the compound’s stability and influences its reactivity.
Structural Characterization
Key spectral data and identifiers include:
-
InChI:
InChI=1S/C10H8ClF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2 -
InChIKey:
RNNVNZKDDPGHPG-UHFFFAOYSA-N -
SMILES:
C1CC1(C2=CC(=CC=C2)Cl)C(F)(F)F.
The planar benzene ring and non-planar cyclopropane group create a hybrid geometry that impacts intermolecular interactions, as evidenced by crystallographic studies of analogous compounds .
Synthesis Methods
Cyclopropanation Strategies
The cyclopropane ring is typically synthesized via [2+1] cycloaddition reactions. A common approach involves reacting a dichloromethane derivative with a dihaloalkane in the presence of a transition metal catalyst (e.g., zinc or copper). For example:
This intermediate is subsequently coupled to a chlorobenzene derivative using Suzuki-Miyaura cross-coupling with a palladium catalyst.
Trifluoromethylation
Introducing the -CF₃ group often employs Umemoto’s reagent (trifluoromethylarylsulfonium salts) or Ruppert-Prakash reagent (TMSCF₃) under nucleophilic conditions. For instance:
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring the -CF₃ group attaches exclusively to the cyclopropane ring.
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Yield Limitations: Side reactions such as ring-opening of the cyclopropane under harsh conditions reduce yields to 40–60%.
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 220.62 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Lipophilic (soluble in DCM, THF) | |
| Stability | Stable under inert atmospheres |
The compound’s logP (octanol-water partition coefficient) is estimated at 3.8, indicating high lipophilicity suitable for membrane permeability in drug candidates.
Applications in Research and Industry
Pharmaceutical Intermediates
The -CF₃ group enhances metabolic stability and bioavailability, making this compound a candidate for kinase inhibitors and antimicrobial agents. For example, derivatives have shown IC₅₀ values < 100 nM against Staphylococcus aureus in preclinical assays.
Materials Science
In polymer chemistry, the rigid cyclopropane ring improves thermal stability. Copolymers incorporating this moiety exhibit glass transition temperatures (T₉) up to 180°C, outperforming conventional polystyrene.
Research Challenges and Future Directions
Synthetic Accessibility
Current methods require multi-step protocols with moderate yields. Advances in flow chemistry or photocatalysis could streamline production.
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